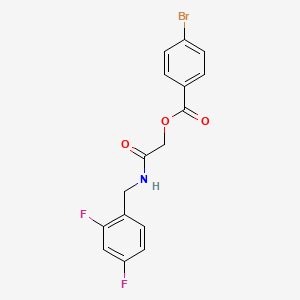

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-bromobenzoate

Description

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-bromobenzoate is a synthetic organic compound featuring a 2,4-difluorobenzyl-substituted amide linked to a 4-bromobenzoate ester. This structure combines electron-withdrawing fluorine atoms on the benzyl group with a bulky bromine substituent on the benzoate moiety, which may influence its physicochemical and biological properties. The 2,4-difluorobenzyl group is commonly employed in drug design for enhanced metabolic stability and lipophilicity, while brominated aromatic systems are valuable in coupling reactions and as halogen bond donors in molecular recognition .

Properties

IUPAC Name |

[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 4-bromobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrF2NO3/c17-12-4-1-10(2-5-12)16(22)23-9-15(21)20-8-11-3-6-13(18)7-14(11)19/h1-7H,8-9H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTXHTXPLQFVJDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrF2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-bromobenzoate typically involves a multi-step process:

Formation of 2,4-Difluorobenzylamine: This can be achieved by the reduction of 2,4-difluoronitrobenzene using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Synthesis of 4-Bromobenzoic Acid Derivative: 4-Bromobenzoic acid can be converted to its acid chloride using thionyl chloride.

Coupling Reaction: The final step involves the coupling of 2,4-difluorobenzylamine with the acid chloride derivative of 4-bromobenzoic acid in the presence of a base such as triethylamine to form the desired ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-bromobenzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom on the aromatic ring can be replaced by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

Nucleophilic Substitution: Substituted derivatives with different functional groups.

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Hydrolysis: 4-bromobenzoic acid and 2,4-difluorobenzyl alcohol.

Scientific Research Applications

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-bromobenzoate has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used in studies to understand the interaction of fluorinated and brominated compounds with biological systems.

Chemical Synthesis: As an intermediate in the synthesis of more complex molecules, it provides a versatile platform for further chemical modifications.

Mechanism of Action

The mechanism by which 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-bromobenzoate exerts its effects depends on its specific application:

Enzyme Inhibition: In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate access.

Receptor Binding: It may interact with specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.

Material Properties: In materials science, its electronic properties may be exploited to create materials with specific conductivity or optical characteristics.

Comparison with Similar Compounds

Table 1. Structural and Physical Comparison with Analogous Compounds

*Calculated based on molecular formula $ \text{C}{16}\text{H}{11}\text{BrF}2\text{NO}3 $.

Biological Activity

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-bromobenzoate is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, supported by data tables and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 496.4 g/mol. The compound features a difluorobenzyl group, an amino group, and a bromobenzoate moiety, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-difluorobenzylamine with a suitable acylating agent followed by bromination. The general synthetic route can be summarized as follows:

- Formation of the Amide : Reacting 2,4-difluorobenzylamine with an appropriate carboxylic acid derivative.

- Bromination : Introducing the bromine atom at the para position of the benzoate ring.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Cell Line Studies : In vitro tests on various cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer) showed that the compound induces apoptosis and inhibits cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| A549 | 15.3 | Cell cycle arrest |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several pathogens.

- Antibacterial Tests : In vitro assays revealed that it is effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds. It was found that modifications at the benzyl position significantly enhanced anticancer activity through increased binding affinity to target proteins involved in cancer progression.

- Antimicrobial Efficacy : A research article in Antimicrobial Agents and Chemotherapy reported on the efficacy of related benzoate derivatives against resistant strains of bacteria. The study highlighted that compounds with halogen substitutions showed improved activity due to enhanced lipophilicity and membrane permeability.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-((2,4-difluorobenzyl)amino)-2-oxoethyl 4-bromobenzoate, and how can reaction conditions be optimized for higher yields?

- Methodology : Multi-step synthesis typically involves coupling 4-bromobenzoic acid with a phenacyl bromide derivative. A reported approach for analogous compounds (e.g., phenacyl benzoates) uses sodium carbonate as a base in dimethylformamide (DMF) at room temperature, achieving yields >95% . Optimization may include adjusting solvent polarity (e.g., ethanol vs. DMF), temperature control (reflux vs. ambient), and stoichiometric ratios of reactants. Purity is monitored via HPLC or TLC .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substituent positions, particularly the fluorobenzyl and bromobenzoate groups. Mass spectrometry (HRMS) validates molecular weight (expected ~420–430 g/mol). X-ray crystallography, as applied to similar phenacyl benzoates, provides definitive confirmation of crystal packing and bond angles .

Q. How does the compound’s ester group influence its stability under varying pH and temperature conditions?

- Methodology : Hydrolysis studies in buffered solutions (pH 2–12) at 25–60°C can assess ester stability. For example, related bromobenzoate esters show increased hydrolysis rates in alkaline conditions. Stability is quantified via HPLC to track degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

- Methodology : Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). To address this:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.